molecular formula C11H12FNO2 B2651974 3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one CAS No. 1375168-80-1

3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one

Cat. No. B2651974
CAS RN: 1375168-80-1
M. Wt: 209.22
InChI Key: JWLJWMCLUCDWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one, also known as 3-FPM, is a synthetic compound that belongs to the class of stimulant drugs. It is a research chemical that has gained popularity among the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one has been studied extensively for its potential applications in various fields of research. It has been found to have stimulant properties and has been used in studies related to cognitive enhancement, memory improvement, and mood enhancement. Additionally, this compound has been used in studies related to drug addiction, as it has been found to reduce the craving for certain drugs.

Mechanism of Action

The exact mechanism of action of 3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to increase heart rate, blood pressure, and body temperature. Additionally, it has been found to improve cognitive function, memory, and mood. However, prolonged use of this compound can lead to adverse effects such as anxiety, insomnia, and addiction.

Advantages and Limitations for Lab Experiments

3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one has several advantages for use in lab experiments. It is easily synthesized and purified, making it readily available for research purposes. Additionally, it has a relatively long half-life, allowing for prolonged experimentation. However, the limitations of this compound include its potential for abuse and the lack of long-term safety data.

Future Directions

There are several future directions for research on 3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one. One potential area of research is its potential use in the treatment of drug addiction. Additionally, further studies are needed to fully understand the mechanism of action and long-term effects of this compound. Finally, research is needed to develop safer and more effective stimulant drugs for use in various fields of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity among the scientific community due to its potential applications in various fields of research. Its synthesis method is well-established, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. However, caution should be exercised when using this compound due to its potential for abuse and lack of long-term safety data.

Synthesis Methods

The synthesis of 3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one involves the reaction of 3-fluorophenol with methylamine and 2-pyrrolidone. The resulting compound is purified through recrystallization to obtain this compound in its pure form. The synthesis method of this compound is well-established and has been reported in various scientific journals.

properties

IUPAC Name

3-(3-fluorophenoxy)-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-13-6-5-10(11(13)14)15-9-4-2-3-8(12)7-9/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLJWMCLUCDWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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